Cas no 147217-77-4 (2,4-Dibromo-1-(3-bromophenoxy)benzene)
2,4-Dibromo-1-(3-bromophenoxy)benzene Chemical and Physical Properties
Names and Identifiers
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- Benzene,2,4-dibromo-1-(3-bromophenoxy)-
- 2,3',4-Tribromodiphenyl ether
- 2,3,4-Tribromodiphenyl etherneat
- 2,3,4-Tribromophenylphenyl ether
- 2,3’,4-Tribromodiphenyl ether
- 2,4-Dibromophenyl 3-bromophenyl ether
- 3,4-Dibromophenyl 2-bromophenyl ether
- BDE-21
- BDE-25
- BDE-33
- 2,4-Dibromo-1-(3-bromophenoxy)benzene
- BDE 25
- PBDE 25
- PBDE
- 2FKK425M4M
- EN300-11708393
- Benzene, 2,4-dibromo-1-(3-bromophenoxy)-; 2,4-Dibromo-1-(3-bromophenoxy)benzene; 2,3',4-Tribromodiphenyl ether; BDE 25; PBDE 25
- Benzene, 2,4-dibromo-1-(3-bromophenoxy)-
- Q27254679
- Z2049692781
- 147217-77-4
- J151.973E
- NS00120243
- DTXSID10577713
- PBDE No. 25
- UNII-2FKK425M4M
-
- Inchi: 1S/C12H7Br3O/c13-8-2-1-3-10(6-8)16-12-5-4-9(14)7-11(12)15/h1-7H
- InChI Key: AURKEOPYVUYTLO-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1OC1C=CC=C(C=1)Br)Br
Computed Properties
- Exact Mass: 403.80500
- Monoisotopic Mass: 403.805
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2A^2
- XLogP3: 5.5
Experimental Properties
- Color/Form: No data available
- Density: 1.950±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: No data available
- Boiling Point: 372.0±37.0 °C at 760 mmHg
- Flash Point: 152.4±25.0 °C
- Solubility: Insuluble (9.0E-4 g/L) (25 ºC),
- PSA: 9.23000
- LogP: 5.76640
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
2,4-Dibromo-1-(3-bromophenoxy)benzene Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,4-Dibromo-1-(3-bromophenoxy)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D422885-1mg |
2,4-Dibromo-1-(3-bromophenoxy)benzene |
147217-77-4 | 1mg |
$190.00 | 2023-05-18 | ||
| TRC | D422885-10mg |
2,4-Dibromo-1-(3-bromophenoxy)benzene |
147217-77-4 | 10mg |
$1499.00 | 2023-05-18 | ||
| Enamine | EN300-11708393-0.05g |
2,4-dibromo-1-(3-bromophenoxy)benzene |
147217-77-4 | 95% | 0.05g |
$288.0 | 2023-04-29 | |
| Enamine | EN300-11708393-0.1g |
2,4-dibromo-1-(3-bromophenoxy)benzene |
147217-77-4 | 95% | 0.1g |
$428.0 | 2023-04-29 | |
| Enamine | EN300-11708393-0.25g |
2,4-dibromo-1-(3-bromophenoxy)benzene |
147217-77-4 | 95% | 0.25g |
$611.0 | 2023-04-29 | |
| Enamine | EN300-11708393-0.5g |
2,4-dibromo-1-(3-bromophenoxy)benzene |
147217-77-4 | 95% | 0.5g |
$962.0 | 2023-04-29 | |
| Enamine | EN300-11708393-1.0g |
2,4-dibromo-1-(3-bromophenoxy)benzene |
147217-77-4 | 95% | 1g |
$1234.0 | 2023-04-29 | |
| Enamine | EN300-11708393-2.5g |
2,4-dibromo-1-(3-bromophenoxy)benzene |
147217-77-4 | 95% | 2.5g |
$2418.0 | 2023-04-29 | |
| Enamine | EN300-11708393-5.0g |
2,4-dibromo-1-(3-bromophenoxy)benzene |
147217-77-4 | 95% | 5g |
$3576.0 | 2023-04-29 | |
| Enamine | EN300-11708393-10.0g |
2,4-dibromo-1-(3-bromophenoxy)benzene |
147217-77-4 | 95% | 10g |
$5304.0 | 2023-04-29 |
2,4-Dibromo-1-(3-bromophenoxy)benzene Related Literature
-
Qing Xie,Jingwen Chen,Hongxia Zhao,Xingbao Wang,Hong-Bin Xie Environ. Sci.: Processes Impacts 2015 17 351
Additional information on 2,4-Dibromo-1-(3-bromophenoxy)benzene
2,4-Dibromo-1-(3-bromophenoxy)benzene (CAS 147217-77-4): A Multifunctional Compound in Modern Biochemical Research
2,4-Dibromo-1-(3-bromophenoxy)benzene, with the systematic chemical name 2,4-Dibromo-1-(3-bromophenoxy)benzene and the unique CAS number 147217-77-4, is a brominated aromatic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This molecule features a benzene ring substituted with two bromine atoms at the 2 and 4 positions, along with a bromophenoxy group attached at the 1-position. The structural complexity of 2,4-Dibromo-1-(3-bromophenoxy)benzene makes it a valuable scaffold for the design of novel bioactive molecules, particularly in the context of drug discovery and functional material development.
Recent studies have highlighted the potential of 2,4-Dibromo-1-(3-bromophenoxy)benzene as a building block for the synthesis of derivatives with enhanced biological activity. A 2023 publication in Organic & Biomolecular Chemistry demonstrated that the bromine atoms in 2,4-Dibromo-1-(3-bromophenoxy)benzene can be selectively replaced with functional groups such as hydroxyl or amino moieties, leading to compounds with improved solubility and bioavailability. These modifications are critical for optimizing the pharmacokinetic properties of drug candidates, as highlighted in a 2024 review article in Drug Discovery Today.
The 3-bromophenoxy group in 2,4-Dibromo-1-(3-bromophenoxy)benzene is particularly noteworthy for its ability to participate in various chemical reactions. Researchers have explored its role in electrophilic substitution reactions, where the bromine atom acts as a leaving group, enabling the formation of diverse derivatives. A 2023 study in Chemical Communications reported the synthesis of a series of 2,4-Dibromo-1-(3-bromophenoxy)benzene-based compounds with potential applications in agrochemicals, demonstrating the versatility of this scaffold in functional chemistry.
From a medicinal chemistry perspective, 2,4-Dibromo-1-(3-bromophenoxy)benzene has been evaluated for its potential as a lead compound in the development of anti-inflammatory agents. A 2024 study published in Journal of Medicinal Chemistry investigated the interaction of 2,4-Dibromo-1-(3-bromophenoxy)benzene with specific protein targets, revealing its ability to modulate signaling pathways associated with inflammation. These findings underscore the importance of structural modifications to enhance the compound’s biological activity while maintaining its chemical stability.
Additionally, the 2,4-Dibromo-1-(3-bromophenoxy)benzene scaffold has been explored for its use in the design of organic semiconductors. A 2023 paper in Advanced Materials described the synthesis of a conjugated polymer based on this compound, which exhibited excellent charge transport properties. This application highlights the interdisciplinary nature of 2,4-Dibromo-1-(3-bromophenoxy)benzene, bridging the gap between traditional organic chemistry and modern materials science.
From a synthetic chemistry standpoint, the bromination patterns of 2,4-Dibromo-1-(3-bromophenoxy)benzene provide a unique opportunity for the creation of complex molecules. The presence of multiple bromine atoms allows for the introduction of diverse functional groups through substitution reactions, which is a key strategy in the development of combinatorial libraries for drug discovery. A 2024 study in Chemical Science demonstrated the utility of 2,4-Dibromo-1-(3-bromophenoxy)benzene in the synthesis of a series of biologically active compounds, emphasizing its role as a versatile intermediate.
Furthermore, the 3-bromophenoxy group in 2,4-Dibromo-1-(3-bromophenoxy)benzene has been shown to influence the molecular recognition properties of the compound. A 2023 study in Bioorganic & Medicinal Chemistry explored its interactions with specific receptors, suggesting potential applications in the development of targeted therapies. These findings highlight the importance of understanding the stereochemical and electronic properties of 2,4-Dibromo-1-(3-bromophenoxy)benzene for optimizing its biological activity.
As research into 2,4-Dibromo-1-(3-bromophenoxy)benzene continues to evolve, its structural characteristics and reactivity patterns are being increasingly leveraged in the design of novel compounds. The compound’s ability to undergo various chemical transformations, combined with its functional group versatility, makes it a promising candidate for applications in both pharmaceutical and materials science. Ongoing studies are focused on further elucidating its potential in these fields, with a particular emphasis on improving its therapeutic efficacy and environmental compatibility.
In conclusion, 2,4-Dibromo-1-(3-bromophenoxy)benzene represents a significant area of research due to its structural versatility and potential applications in multiple scientific disciplines. The compound’s unique chemical properties, including the presence of multiple bromine atoms and the 3-bromophenoxy group, make it a valuable scaffold for the development of new drugs and materials. As research in this area advances, it is anticipated that 2,4-Dibromo-1-(3-bromophenoxy)benzene will play an increasingly important role in the discovery of innovative solutions to complex scientific challenges.
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